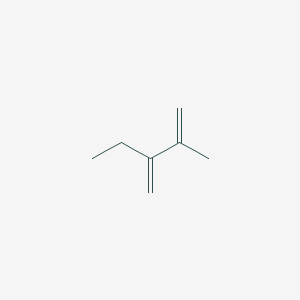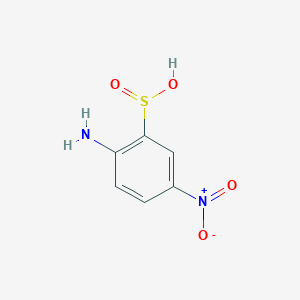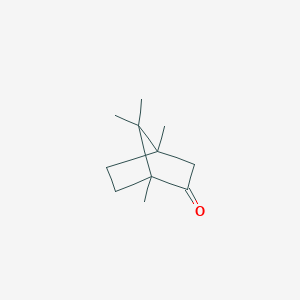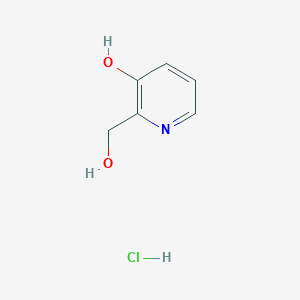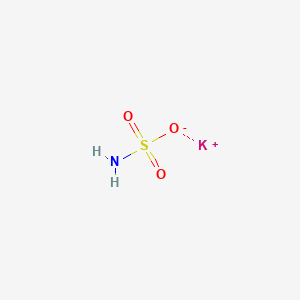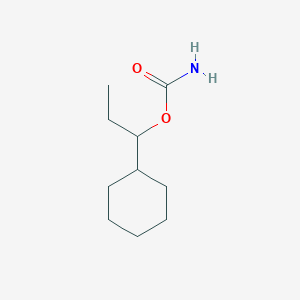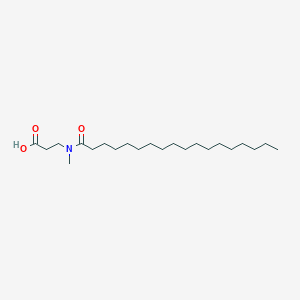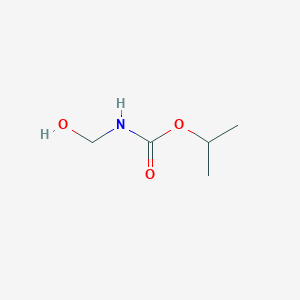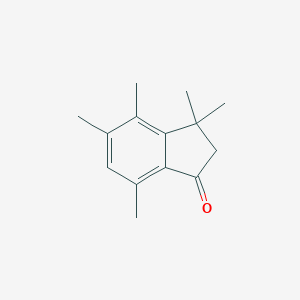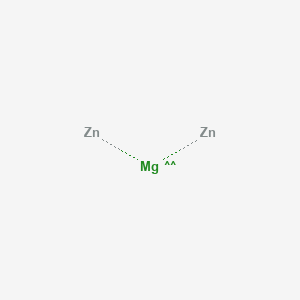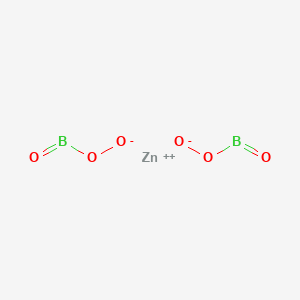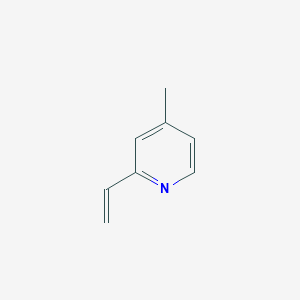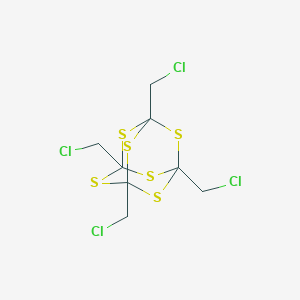![molecular formula C18H19N5O4 B081835 Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- CAS No. 13377-98-5](/img/structure/B81835.png)
Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is a chemical compound with the molecular formula C20H22N4O5. It is a synthetic dye that is commonly used in scientific research due to its unique properties. It is a red-orange powder that is soluble in water and other polar solvents. Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is also known by other names such as Reactive Red 120, C.I. 18220, and Acid Red 120.
Wirkmechanismus
The mechanism of action of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is not fully understood. However, it is believed to bind to biomolecules such as proteins and nucleic acids through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This binding results in a change in the optical properties of the dye, which can be detected and measured using spectroscopic techniques.
Biochemische Und Physiologische Effekte
Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is its high water solubility, which makes it easy to use in biological and biochemical experiments. It also has a high molar extinction coefficient, which means that it can be detected at low concentrations. However, one of the main limitations of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is its sensitivity to pH and temperature changes, which can affect its optical properties and interfere with experimental results.
Zukünftige Richtungen
There are several future directions for the use of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- in scientific research. One area of interest is the development of new methods for the detection and measurement of biomolecules using Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-. Another area of interest is the use of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease. Additionally, there is potential for the use of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- in the development of new materials with unique optical properties.
Synthesemethoden
The synthesis of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- involves the reaction between 2-hydroxy-4-nitroaniline and 3-methyl-4-aminobenzenediazonium chloride in the presence of sodium carbonate. The resulting product is then treated with ethylene oxide to obtain Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-.
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- has been widely used in scientific research due to its unique properties. It is commonly used as a dye in biological and biochemical experiments to label and visualize proteins, nucleic acids, and other biomolecules. It is also used in the diagnosis of diseases such as cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
13377-98-5 |
|---|---|
Produktname |
Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- |
Molekularformel |
C18H19N5O4 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
3-[N-(2-hydroxyethyl)-4-[(2-hydroxy-4-nitrophenyl)diazenyl]-3-methylanilino]propanenitrile |
InChI |
InChI=1S/C18H19N5O4/c1-13-11-14(22(9-10-24)8-2-7-19)3-5-16(13)20-21-17-6-4-15(23(26)27)12-18(17)25/h3-6,11-12,24-25H,2,8-10H2,1H3 |
InChI-Schlüssel |
AOMPWZIIJWGZLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Andere CAS-Nummern |
13377-98-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



